molecular formula C23H22O11 B15144186 Wogonin 7-O-beta-D-glucuronide methyl ester

Wogonin 7-O-beta-D-glucuronide methyl ester

Cat. No.: B15144186
M. Wt: 474.4 g/mol
InChI Key: RLTZGPOFLCHNNX-USFRMQJTSA-N
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Description

Wogonin 7-O-beta-D-glucuronide methyl ester (C₂₃H₂₂O₁₁, MW: 474.42) is a flavonoid glucuronide derivative isolated from traditional medicinal formulations such as Huanglian Jiedutang and plants like Scutellaria lateriflora . Structurally, it consists of wogonin (5,7-dihydroxy-8-methoxyflavone) conjugated with a beta-D-glucuronide moiety esterified at the 7-hydroxyl position.

Properties

Molecular Formula

C23H22O11

Molecular Weight

474.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylate

InChI

InChI=1S/C23H22O11/c1-30-19-14(33-23-18(28)16(26)17(27)21(34-23)22(29)31-2)9-12(25)15-11(24)8-13(32-20(15)19)10-6-4-3-5-7-10/h3-9,16-18,21,23,25-28H,1-2H3/t16-,17-,18+,21-,23+/m0/s1

InChI Key

RLTZGPOFLCHNNX-USFRMQJTSA-N

Isomeric SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O

Canonical SMILES

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)OC)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Wogonin 7-O-beta-D-glucuronide methyl ester can be synthesized through the esterification of wogonin 7-O-beta-D-glucuronide. The process typically involves the use of methanol and a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound involves the extraction of wogonin from plant sources, followed by glucuronidation and subsequent esterification. The extraction is usually performed using solvents like ethyl acetate . The glucuronidation step involves the use of glucuronic acid derivatives, and the final esterification is achieved using methanol and a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

Wogonin 7-O-beta-D-glucuronide methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Wogonin 7-O-beta-D-glucuronide methyl ester is a natural compound derived from Huanglian Jiedutang . It has a molecular weight of 474.41 g/mol and the molecular formula C23H22O11C_{23}H_{22}O_{11} . Synonyms for this compound include Wogonoside methyl ester and methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxy]oxane-2-carboxylate .

Scientific Research Applications

This compound is used in a variety of scientific research applications. These applications span across chemistry, biology, medicine, and industry.

  • Chemistry It serves as a reference compound in studying flavonoid chemistry and its derivatives.
  • Biology It is studied for its anti-inflammatory, antioxidant, and anticancer properties. Wogonin 7-O-β-D-ethylglucuronide, wogonoside and baicalein 7-O-β-D-ethylglucuronide have antioxidant activity .
  • Medicine Research indicates its potential for treating metabolic diseases and its use as a therapeutic agent in traditional medicine.
  • Industry It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Oxidation It can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction Reduction reactions can convert it back to its aglycone form, wogonin. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
  • Substitution It can undergo nucleophilic substitution reactions, particularly at the glucuronide moiety. Nucleophiles like amines and thiols can be used under basic conditions.

Mechanism of Action

Comparison with Similar Compounds

Key Structural Differences :

  • Aglycone substitution : Wogonin’s 8-methoxy group distinguishes it from apigenin (4'-hydroxyl), chrysoeriol (3'-methoxy), and oroxylin A (6-methoxy).

Comparative Pharmacokinetic and Metabolic Profiles

  • This compound: Limited pharmacokinetic data exist, but related glucuronides (e.g., wogonoside) exhibit a double-peak phenomenon in plasma due to enterohepatic recirculation . Methyl esterification may delay hydrolysis, prolonging systemic exposure.
  • Baicalin : Rapidly hydrolyzed to baicalein in vivo, with lower bioavailability due to poor lipid solubility .
  • Non-esterified glucuronides: Quercetin 7-O-beta-D-glucuronide shows minimal cellular uptake compared to methylated derivatives, highlighting esterification’s role in absorption .

Key Findings :

  • Alpha-glucosidase inhibition : Unique to this compound among methylated analogues .
  • Anti-HBV activity : Wogonin (aglycone) outperforms its glucuronide derivatives, suggesting de-esterification may reduce efficacy .
  • Thrombin inhibition : Aglycones (wogonin, baicalein) show stronger activity than glucuronides, likely due to better membrane penetration .

Sources and Natural Occurrence in Comparison to Analogues

  • This compound : Primarily isolated from Scutellaria species and traditional Chinese formulations .
  • Apigenin 7-O-glucuronide methyl ester : Found in Celastrus gemmatus .
  • Baicalin : Abundant in Scutellaria baicalensis roots .
  • Chrysoeriol derivatives : Identified in S. villosa and S. colorata .

Biological Activity

Wogonin 7-O-beta-D-glucuronide methyl ester (CAS Number: 82475-01-2) is a natural compound derived from Huanglian Jiedutang, a traditional Chinese medicinal formulation. This compound is recognized for its various biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Below is a detailed overview of its biological activity, supported by research findings and data tables.

  • Molecular Formula: C23H22O11
  • Molecular Weight: 474.41 g/mol
  • Density: 1.541±0.06 g/cm³
  • Water Solubility: Very slightly soluble (0.1 g/L at 25 ºC)

Biological Activities

1. Anti-inflammatory Effects
this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

2. Antioxidant Activity
The compound acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may contribute to its protective effects against chronic diseases.

3. Anticancer Potential
Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

4. Neuroprotective Effects
Studies suggest that this compound may protect neuronal cells from damage due to oxidative stress and inflammation, making it a candidate for neurodegenerative disease therapies.

Case Studies

  • Anti-inflammatory Study
    • Objective: To evaluate the anti-inflammatory effects in a murine model.
    • Findings: Treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
  • Antioxidant Activity Assessment
    • Objective: To assess the antioxidant capacity using DPPH radical scavenging assay.
    • Findings: The compound demonstrated a high scavenging activity, comparable to standard antioxidants such as ascorbic acid .
  • Cancer Cell Line Study
    • Objective: To investigate the effects on human cancer cell lines (e.g., HeLa).
    • Findings: The compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at higher concentrations .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of cytokine production
AntioxidantFree radical scavenging
Induction of apoptosisActivation of caspases
NeuroprotectionReduction of oxidative stress

Q & A

Q. What are the primary biological activities reported for this compound in preliminary studies?

  • Answer: Early studies highlight anti-inflammatory and antiviral properties. For example, it inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-12) in macrophage models and shows activity against respiratory syncytial virus (RSV) in murine plasma, as quantified via HPLC-MS/MS .

Advanced Research Questions

Q. How does the methyl ester modification influence the compound’s bioavailability and metabolic stability compared to its non-esterified analogs?

  • Answer: The methyl ester enhances lipophilicity, potentially improving membrane permeability. However, esterases in plasma or tissues may hydrolyze it to the free glucuronide, altering pharmacokinetics. Comparative studies using in vitro hepatic microsomes and LC-MS-based metabolomics are recommended to track hydrolysis rates and metabolite formation .

Q. What challenges arise in the chemical synthesis of this compound, and how can they be addressed?

  • Answer: Direct synthesis from glucoside precursors is problematic due to oxidative degradation of the indoxyl moiety during carboxylation. Alternative strategies include:
  • Enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs).
  • Protecting-group chemistry to stabilize reactive sites during esterification.
  • Modular synthesis starting from stable intermediates like oroxylin A .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. antiviral potency) across different studies?

  • Answer: Contradictions may arise from variations in experimental models (e.g., cell lines, viral strains) or compound purity. To address this:
  • Standardize bioactivity assays (e.g., use RSV-infected mice for antiviral studies).
  • Validate compound integrity using orthogonal analytical methods (e.g., LC-UV-MS, ¹H-NMR).
  • Perform dose-response curves to establish EC₅₀/IC₅₀ values under controlled conditions .

Q. What analytical strategies are recommended for quantifying this compound in complex biological matrices?

  • Answer: Use HPLC-MS/MS with multiple reaction monitoring (MRM) for sensitivity and specificity. Key parameters:
  • Column: C18 (2.1 × 100 mm, 1.7 μm).
  • Mobile phase: 0.1% formic acid in water/acetonitrile.
  • LLOQ: As low as 1 ng/mL in plasma, with linearity confirmed over 1–500 ng/mL .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

  • Answer: Analogs like scutellarein 7-O-beta-D-glucuronide methyl ester and oroxylin A derivatives show similar anti-inflammatory effects but differ in potency due to substitutions (e.g., hydroxyl vs. methoxy groups). SAR studies suggest the 8-methoxy group is critical for TNF-α inhibition .

Methodological Notes

  • Purity Validation: Always use ≥95% pure compound (HPLC-grade) for biological assays to avoid confounding effects from impurities .
  • Stability Testing: Store the compound at –20°C in anhydrous DMSO to prevent ester hydrolysis .
  • Ethical Compliance: For in vivo studies, adhere to institutional guidelines for RSV-infected mouse models .

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